Ethyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate
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Description
Ethyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C11H10N4O2 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, including interaction studies, structure-activity relationships (SAR), and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a dual-ring system comprising both pyrazine and pyrimidine rings. Its molecular formula is C₉H₈N₄O₂, with a molecular weight of approximately 230.22 g/mol. The unique structural attributes of this compound facilitate interactions with various biological targets, enhancing its pharmacological potential.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The minimum inhibitory concentration (MIC) values indicate its potency relative to established antimicrobial agents.
Anticancer Properties
Research indicates that this compound possesses anticancer activity, particularly against human tumor cell lines such as HeLa and A375. In vitro assays reveal that this compound can inhibit cellular proliferation effectively, with IC₅₀ values comparable to those of known chemotherapeutics.
Interaction Studies
The compound's binding affinity to biological targets has been investigated through various interaction studies. It has been shown to interact with key enzymes and receptors involved in cancer progression and microbial resistance.
Biological Target | Binding Affinity (Ki) | Effect |
---|---|---|
CDK2 | 0.36 µM | Inhibition of cell cycle progression |
COX-2 | 0.04 µM | Anti-inflammatory activity |
B-Raf | Not specified | Potential anticancer target |
Structure-Activity Relationships (SAR)
The SAR analysis of this compound reveals that modifications to the pyrazine and pyrimidine moieties can significantly affect biological activity. For instance, substituents on the pyrimidine ring have been shown to enhance its reactivity and selectivity towards specific biological targets.
Comparative Analysis
This compound shares structural similarities with other compounds that exhibit distinct biological activities. Below is a comparison table highlighting some notable examples:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | Contains a pyrazole ring | Exhibits different biological activity profiles |
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide | Includes piperazine moiety | Studied for anti-tubercular activity |
Ethyl 4-(pyridin-2-yloxy)butanoate | Contains an ether linkage | Different pharmacological properties due to varied functional groups |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Anticancer Efficacy : A study demonstrated that the compound significantly reduced tumor size in xenograft models when administered at therapeutic doses.
- Antimicrobial Activity : Another case highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent.
Properties
Molecular Formula |
C11H10N4O2 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
ethyl 2-pyrazin-2-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H10N4O2/c1-2-17-11(16)8-5-14-10(15-6-8)9-7-12-3-4-13-9/h3-7H,2H2,1H3 |
InChI Key |
JRPAHZUKDOHSQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=NC=CN=C2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.